O2,5'-Anhydrothymidine
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Overview
Description
O2,5’-Anhydrothymidine is a heterocyclic organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol It is a derivative of thymidine, a nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O2,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives under specific conditions. One common method includes the use of strong acids or bases to induce the formation of the anhydro bridge between the oxygen and carbon atoms . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of O2,5’-Anhydrothymidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: O2,5’-Anhydrothymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert O2,5’-Anhydrothymidine into other nucleoside analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different nucleoside analogs .
Scientific Research Applications
O2,5’-Anhydrothymidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of O2,5’-Anhydrothymidine involves its incorporation into DNA, where it can interfere with DNA polymerase activity. This results in the inhibition of viral DNA synthesis, making it effective against certain viral infections . The compound targets viral DNA polymerases and disrupts the replication process, thereby preventing the proliferation of the virus .
Comparison with Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
3’,5’-Anhydrothymidine: Another anhydro derivative with similar properties.
2’,3’-Dideoxythymidine (Zidovudine): An antiretroviral medication used to treat HIV/AIDS.
Uniqueness: O2,5’-Anhydrothymidine is unique due to its specific anhydro bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thymidine derivatives and contributes to its specific antiviral activity .
Properties
IUPAC Name |
11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUREIKZSJEEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC2=NC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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